![molecular formula C13H19FN2O B359202 (4-Fluoro-benzyl)-(2-morpholin-4-yl-ethyl)-amine CAS No. 626209-48-1](/img/structure/B359202.png)
(4-Fluoro-benzyl)-(2-morpholin-4-yl-ethyl)-amine
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Overview
Description
The compound is an amine derivative that includes a 4-fluorobenzyl group and a 2-morpholin-4-yl-ethyl group .
Synthesis Analysis
While specific synthesis methods for this compound are not available, 4-fluorobenzyl chloride, a potential precursor, can be synthesized from 4-fluorotoluene via a chlorination reaction .Molecular Structure Analysis
The molecular structure of this compound would likely include a benzene ring substituted with a fluorine atom at the 4-position and linked to a morpholine ring via an ethylamine chain .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. For example, 4-fluorobenzyl chloride, a related compound, is a clear, colorless to light yellow liquid with a density of 1.342 g/mL at 25 °C .Scientific Research Applications
Synthesis and Chemical Structure
Synthesis of Pyrido[3,4-d]pyrimidines : A method was developed for synthesizing 4-amino-substituted 7-benzyl-2-morpholin-4-yl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidines. This involved condensing ethyl 1-benzyl-3-oxopiperidine-4-carboxylate with morpholine-4-carboxamidine, followed by reaction with trifluoromethanesulfonic anhydride and secondary amines (Kuznetsov, Nam, & Chapyshev, 2007).
Synthesis of 3-Fluoroalkyl-3-oxopropionates : Ethyl 3-polyfluoroalkyl-3-oxopropionates were synthesized by reacting with triethyl orthoformate and primary aliphatic, aromatic, and heterocyclic amines. This led to ethyl 2-alkyl(aryl, hetaryl)aminomethylidene-3-polyfluoroalkyl-3-oxopropionates (Pryadeina et al., 2007).
Biological Activity
Antimicrobial Activities : A compound related to "(4-Fluoro-benzyl)-(2-morpholin-4-yl-ethyl)-amine" showed promising antimicrobial activities, including antibacterial and antifungal effects (Bektaş et al., 2007).
Antitumor Activity : 3-Amino-4-Morpholino-N-[2-(Trifluoromethoxy)Phenyl]-1H-Indazole-1-Carboxamide was found to inhibit the proliferation of cancer cell lines (Lu et al., 2017).
Material Science
- Organic Light-Emitting Device Applications : Derivatives of this compound have been used in the design and synthesis of materials for organic light-emitting devices (OLEDs). These materials showed promise as standard-red light-emitting materials for OLED applications (Luo et al., 2015).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
N-[(4-fluorophenyl)methyl]-2-morpholin-4-ylethanamine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19FN2O/c14-13-3-1-12(2-4-13)11-15-5-6-16-7-9-17-10-8-16/h1-4,15H,5-11H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RBDOLGPRWKKECN-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CCNCC2=CC=C(C=C2)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19FN2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001234167 |
Source
|
Record name | N-[(4-Fluorophenyl)methyl]-4-morpholineethanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001234167 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
238.30 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(4-Fluoro-benzyl)-(2-morpholin-4-yl-ethyl)-amine | |
CAS RN |
626209-48-1 |
Source
|
Record name | N-[(4-Fluorophenyl)methyl]-4-morpholineethanamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=626209-48-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N-[(4-Fluorophenyl)methyl]-4-morpholineethanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001234167 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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